molecular formula C10H19NO2 B7974118 tert-Butyl 2-amino-3-cyclopropylpropanoate

tert-Butyl 2-amino-3-cyclopropylpropanoate

Cat. No.: B7974118
M. Wt: 185.26 g/mol
InChI Key: RCKUJSHNLSHNJR-UHFFFAOYSA-N
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Description

tert-Butyl 2-amino-3-cyclopropylpropanoate (CID 22670457) is a chiral amino acid ester with the molecular formula C10H19NO2 . This compound belongs to a class of synthetic intermediates that are highly valuable in medicinal chemistry, particularly in the design and synthesis of amino acid prodrugs. The tert-butyl ester group serves as a common protecting group in organic synthesis, enhancing the compound's stability and altering its physicochemical properties for more efficient handling in research settings. A primary research application of related amino acid esters is their use in constructing novel prodrugs. For instance, synthetic strategies involving tert-butyl esters of amino acids have been employed to develop improved antiplatelet agents based on thienopyridine scaffolds, mimicking the metabolic pathway of drugs like prasugrel . The cyclopropyl moiety in its structure is a privileged pharmacophore found in many bioactive molecules, making this compound a versatile building block for exploring new chemical spaces in drug discovery. This product is intended for research purposes as a synthetic intermediate or standard. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this compound in a well-ventilated laboratory environment, wearing appropriate personal protective equipment. For precise handling and storage information, please consult the relevant Safety Data Sheet.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl 2-amino-3-cyclopropylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO2/c1-10(2,3)13-9(12)8(11)6-7-4-5-7/h7-8H,4-6,11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCKUJSHNLSHNJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(CC1CC1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Tert Butyl 2 Amino 3 Cyclopropylpropanoate

Esterification Protocols

The introduction of the tert-butyl ester moiety is a critical transformation in the synthesis of the target compound. This functional group serves as a protecting group for the carboxylic acid, valued for its stability across a range of nucleophilic and basic conditions and its facile removal under acidic conditions. nii.ac.jpthieme.de

Direct Esterification with Isobutylene (B52900) and Acidic Catalysis

A foundational method for the synthesis of tert-butyl esters is the direct acid-catalyzed addition of a carboxylic acid to isobutylene. nii.ac.jpthieme-connect.com This process, a variant of the Fischer esterification, is typically performed by treating the parent amino acid, 2-amino-3-cyclopropylpropanoic acid, with an excess of isobutylene gas in an organic solvent. chemguide.co.ukpatsnap.com A strong acid catalyst, such as concentrated sulfuric acid (H₂SO₄) or perchloric acid (HClO₄), is essential to protonate the alkene, generating the tert-butyl cation which is then trapped by the carboxylate. nii.ac.jpthieme-connect.compatsnap.com

The reaction is driven towards the product by using an excess of isobutylene and sometimes by removing water. cerritos.edu While effective, this method often requires harsh acidic conditions and careful handling of gaseous reagents. thieme-connect.com An alternative involves using tert-butyl acetate (B1210297) as both the tert-butyl source and the solvent, which can sometimes offer milder conditions. nii.ac.jpthieme-connect.com

Table 1: Comparison of Acid Catalysts for Direct Esterification

Catalyst Typical Conditions Advantages Disadvantages
Conc. H₂SO₄ Isobutylene, Dioxane, rt Readily available, inexpensive Harsh conditions, potential for side reactions
HClO₄ tert-Butyl Acetate, rt Often used for free amino acids Potentially hazardous reagent

| Tf₂NH | tert-Butyl Acetate, rt | Fast reaction, high yields, safer | More expensive catalyst |

This table presents generalized conditions for the tert-butylation of amino acids. nii.ac.jpthieme-connect.comorganic-chemistry.org

Application of Di-tert-butyl Dicarbonate (B1257347) in tert-Butyl Ester Formation

Di-tert-butyl dicarbonate (Boc₂O) is widely recognized as a reagent for introducing the tert-butoxycarbonyl (Boc) protecting group onto amines. sigmaaldrich.comchemicalbook.comyoutube.com However, its utility extends to the formation of tert-butyl esters. This transformation is typically achieved by reacting the carboxylic acid with Boc₂O in the presence of a suitable catalyst or base. chemicalbook.com

For amino acids, the N-terminus is usually protected first. The carboxylic acid can then be converted to its tert-butyl ester. One method involves trapping a carboxylate anion, generated with a non-nucleophilic base, with Boc₂O. chemicalbook.com Alternatively, coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) combined with a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) can facilitate the esterification of N-protected amino acids with tert-butanol, where Boc₂O can be the precursor to the N-protection. commonorganicchemistry.com The reaction of N-Boc protected amino acids with Boc₂O can also lead to the formation of a mixed anhydride, which upon rearrangement can yield the tert-butyl ester.

This method is often milder than direct esterification with isobutylene and avoids the use of strong mineral acids. nih.gov

Asymmetric Synthesis Approaches

Controlling the stereochemistry at the α-carbon is crucial for the synthesis of enantiomerically pure tert-Butyl 2-amino-3-cyclopropylpropanoate, which is often required for pharmaceutical applications.

Stereoselective Conversion from Precursors

The asymmetric synthesis of the target compound can be achieved by starting with or creating the desired stereocenter through stereoselective reactions. One powerful strategy involves the use of chiral auxiliaries, such as the N-tert-butanesulfinamide auxiliary developed by Ellman. yale.eduresearchgate.net In this approach, a prochiral cyclopropyl-containing aldehyde or ketone is condensed with enantiopure (R)- or (S)-tert-butanesulfinamide to form an N-sulfinyl imine. researchgate.netnih.gov The sulfinyl group then directs the nucleophilic addition to one face of the C=N double bond, establishing the stereocenter of the future amino group. Subsequent esterification and cleavage of the auxiliary under acidic conditions yields the desired enantiopure amino ester. yale.edunih.gov

Another approach involves the asymmetric cyclopropanation of an appropriate alkene precursor. nih.govnih.gov For example, a chiral catalyst, such as a (Salen)Ru(II) complex, can be used to catalyze the reaction between an alkene substrate and a diazo compound to form the cyclopropane (B1198618) ring with high stereoselectivity. nih.gov If the alkene substrate already contains the amino and ester functionalities (in a protected form), this can directly lead to an enantiomerically enriched cyclopropyl (B3062369) amino acid derivative. researchgate.net

Table 2: Key Asymmetric Strategies

Strategy Key Reagent/Catalyst Stereocontrol Mechanism Reference
Chiral Auxiliary N-tert-Butanesulfinamide Substrate-directed nucleophilic addition to a C=N bond yale.edunih.gov

| Asymmetric Cyclopropanation | Chiral (Salen)Ru(II) Complex | Catalyst-controlled diastereoselective or enantioselective cyclopropanation of an alkene | nih.gov |

Chemoenzymatic Methods for Enantiopure Synthesis

Chemoenzymatic methods leverage the high stereoselectivity of enzymes to obtain enantiopure compounds. mdpi.com For this compound, a primary strategy is the kinetic resolution of a racemic mixture of the ester. nih.gov This process typically employs lipases or proteases, which selectively catalyze the hydrolysis of one enantiomer of the racemic ester back to the carboxylic acid. nih.govnih.gov The unreacted ester enantiomer can then be separated from the hydrolyzed acid, affording both enantiomers in high enantiomeric purity. nih.gov Lipases such as Candida antarctica lipase (B570770) B (CAL-B) are frequently used for such resolutions due to their broad substrate scope and high enantioselectivity. mdpi.com

A more advanced chemoenzymatic approach could involve the biocatalytic asymmetric synthesis of a key intermediate. For instance, engineered enzymes, such as myoglobin (B1173299) variants, have been used for the highly stereoselective synthesis of α-cyclopropylpyruvates from olefins and ethyl α-diazopyruvate. utdallas.edu This ketoester product could then be converted to the corresponding amino ester through a subsequent chemical step, such as reductive amination, thereby establishing the desired stereochemistry enzymatically. utdallas.edu

Principles of Green Chemistry in Process Development

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the manufacturing process. This involves evaluating synthetic routes based on factors like atom economy, use of hazardous substances, energy consumption, and waste generation.

The classic direct esterification using isobutylene and concentrated sulfuric acid (Section 2.1.1) is less favorable from a green chemistry perspective due to the use of a corrosive and hazardous acid catalyst and the handling of a flammable gas. nii.ac.jpthieme-connect.com In contrast, methods employing milder, catalytic reagents like bis(trifluoromethanesulfonyl)imide or enzyme catalysts are considered greener. nii.ac.jporganic-chemistry.org

Enzymatic resolutions (Section 2.2.2) are a cornerstone of green chemistry. mdpi.com They operate under mild conditions (neutral pH, room temperature), use water as a solvent, and employ biodegradable catalysts (enzymes), significantly reducing waste and energy requirements compared to classical chemical resolutions. nih.govmdpi.com

Furthermore, developing tandem or one-pot reactions, where multiple synthetic transformations occur sequentially without isolating intermediates, aligns with green chemistry principles by minimizing solvent use, purification steps, and associated waste. nih.gov For example, a one-pot asymmetric synthesis followed by in-situ esterification would represent a significant process improvement. The choice of solvents and reagents throughout the synthesis is also critical, with a preference for safer, renewable, and less toxic alternatives.

Solvent-Free and Base-Free Reaction Conditions

The development of solvent-free and base-free reaction conditions represents a significant advancement in green chemistry, aiming to reduce environmental impact by eliminating volatile organic compounds and harsh reagents. One such approach is mechanochemistry, where mechanical force, often through ball-milling, is used to initiate chemical reactions in the absence of a solvent. This technique has been successfully applied to the synthesis of N-protected amino esters. acs.org While a specific mechanochemical protocol for this compound is not detailed in the literature, the principles can be extrapolated. The reaction would involve milling an appropriate N-protected cyclopropylalanine precursor with a tert-butyl source under controlled conditions.

Another approach involves the use of novel catalyst systems that enable esterification under base-free conditions. For instance, a mesoporous organosilica grafted palladium catalyst (MOG-Pd) has been shown to efficiently catalyze the synthesis of tertiary butyl esters from boronic acids and di-tert-butyl dicarbonate without the need for a base or phosphine (B1218219) ligands. colab.wsacs.org

A recently developed method for the direct tert-butylation of free amino acids utilizes bis(trifluoromethanesulfonyl)imide in tert-butyl acetate, which serves as both the solvent and the tert-butylating agent. thieme-connect.comnii.ac.jp This method avoids the use of traditional strong bases and proceeds rapidly, offering high yields for a variety of amino acids. thieme-connect.comnii.ac.jp

Table 1: Representative Solvent-Free Synthesis of N-(tert-Butylsulfinyl)imines acs.orgThis table illustrates the principle of solvent-free synthesis on related compounds, highlighting the efficiency of the methodology.

EntryAldehyde/KetoneLewis AcidTime (min)Yield (%)
1BenzaldehydeTi(OEt)₄1099
24-NitrobenzaldehydeTi(OEt)₄1099
3CyclohexanecarboxaldehydeTi(OEt)₄1098
4AcetophenoneTi(OEt)₄6085

Microwave-Assisted Techniques for Enhanced Efficiency

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry to accelerate reaction rates, increase yields, and improve product selectivity. nii.ac.jp The use of microwave irradiation can dramatically reduce reaction times from hours to minutes compared to conventional heating methods. This efficiency is attributed to the direct coupling of microwave energy with polar molecules in the reaction mixture, leading to rapid and uniform heating.

This technique has been effectively used for the synthesis of various amino acid derivatives and heterocyclic compounds. nih.govbeilstein-journals.org For example, a solvent-free synthesis of N-(tert-butylsulfinyl)imines, key intermediates for amino acid synthesis, demonstrates a significant rate enhancement under microwave irradiation compared to conventional heating. acs.org The condensation of aldehydes with (R)-2-methylpropane-2-sulfinamide proceeds to completion in just 10 minutes with excellent yields under microwave conditions. acs.org Similarly, the synthesis of hydantoins from L-amino acids is significantly expedited using microwave heating, showcasing broad functional group tolerance and high yields in a sustainable, water-based system. beilstein-journals.org

Although a specific protocol for the microwave-assisted synthesis of this compound is not prominently documented, the established success of this technique for related amino esters suggests its high potential for this target molecule, likely through the esterification of a protected cyclopropylalanine precursor.

Table 2: Comparison of Microwave-Assisted vs. Conventional Heating for Imine Synthesis acs.orgThis table provides a comparison for a related reaction, illustrating the enhanced efficiency of microwave-assisted techniques.

SubstrateMethodTimeYield (%)
4-MethoxybenzaldehydeMicrowave (70°C)10 min99
4-MethoxybenzaldehydeConventional (70°C)24 h99
CyclohexanoneMicrowave (70°C)1 h80
CyclohexanoneConventional (70°C)24 h60

Biocatalytic Strategies for Sustainable Production

Biocatalytic methods offer a highly sustainable and stereoselective route to chiral molecules like this compound. These strategies employ enzymes or whole-cell systems to catalyze reactions with high precision, often under mild, aqueous conditions, thereby minimizing waste and avoiding the use of toxic reagents and heavy metals.

The asymmetric synthesis of the chiral cyclopropane core is a key challenge that biocatalysis can address effectively. Engineered heme proteins, particularly myoglobin variants, have been developed to catalyze the cyclopropanation of alkenes with diazoacetates. rochester.eduutdallas.edu These biocatalysts exhibit exceptional levels of diastereoselectivity and enantioselectivity, providing access to specific stereoisomers of cyclopropane-containing molecules. rochester.eduacs.org For instance, engineered myoglobin catalysts have been used for the gram-scale synthesis of chiral cyclopropane precursors for several drugs, achieving high yields (>68%) and excellent stereoselectivity (98–99.9% de; 96–99.9% ee). rochester.edu Another approach utilizes an engineered 4-oxalocrotonate tautomerase (4-OT) which can generate cyclopropanes with two new carbon-carbon bonds and two new chiral centers with excellent stereocontrol. nih.gov

The synthesis of the target molecule could be envisioned through a biocatalytic cyclopropanation of a suitable alkene with a tert-butyl diazoacetate precursor, catalyzed by an engineered enzyme to yield the desired enantiomerically pure cyclopropyl ring structure. Subsequent enzymatic or chemical steps could then install the amino group.

Table 3: Research Findings on Biocatalytic Cyclopropanation for Synthesis of Chiral Cyclopropanes rochester.eduacs.orgThis table summarizes the effectiveness of various biocatalysts in synthesizing chiral cyclopropanes, a key structural motif of the target compound.

BiocatalystSubstrateProductYield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee) (%)
Engineered Heme Protein3,4-difluorostyreneethyl-(1R,2R)-2-(3,4-difluorophenyl)-cyclopropanecarboxylate79>99:198
Mb(H64V,V68A) Whole CellsStyrenetrans-(1S,2S)-ethyl 2-phenylcyclopropane-1-carboxylate100>99:1>99
Mb(L29S,H64V,V68F)4-methoxystyrenetrans-(1R,2R)-ethyl 2-(4-methoxyphenyl)cyclopropane-1-carboxylate78>99:199.8
Mb(H64V,V68A)4-bromostyrenetrans-(1S,2S)-ethyl 2-(4-bromophenyl)cyclopropane-1-carboxylate93>99:199.9

Chemical Transformations and Reactivity Profiles of Tert Butyl 2 Amino 3 Cyclopropylpropanoate

Reactivity of the Amino Group

The primary amino group is a key site for nucleophilic reactions, most notably for the construction of larger molecules through the formation of amide bonds. Its basicity and nucleophilicity can be temporarily masked using protecting groups, enabling selective reactions at other parts of the molecule.

Formation of Amides and Peptidic Bonds

The primary amine of tert-butyl 2-amino-3-cyclopropylpropanoate readily participates in acylation reactions to form amides. This is the fundamental reaction for its incorporation into peptide chains. The process typically involves the activation of a carboxylic acid, which is then coupled with the amino group of the cyclopropyl-containing amino acid ester. researchgate.net

Commonly used methods for amide bond formation include:

Carbodiimide-mediated coupling: Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or diisopropylcarbodiimide (DIC) are used to activate a carboxylic acid, forming a highly reactive O-acylisourea intermediate that is susceptible to nucleophilic attack by the amine.

Activated Esters: The carboxylic acid can be pre-activated as an active ester (e.g., N-hydroxysuccinimide (NHS) ester or pentafluorophenyl (Pfp) ester), which then reacts with the amine to form the amide bond.

Acid Halides: Conversion of a carboxylic acid to its corresponding acid chloride provides a highly reactive acylating agent that rapidly reacts with the amine. organic-chemistry.org

In the context of peptide synthesis, this compound can be used as a building block. For instance, its free amino group can be coupled with an N-protected amino acid to elongate a peptide chain. The bulky tert-butyl ester group protects the C-terminus while the peptide bond is formed. nih.govbiosynth.com Lewis acid catalysts, such as those based on boron or titanium, have also been shown to facilitate the direct amidation of unprotected amino acids, offering a protecting-group-free alternative in some synthetic strategies. researchgate.netnih.gov

Orthogonal Protection Strategies for the Amine Functionality

In multi-step synthesis, particularly in peptide chemistry, it is essential to selectively protect and deprotect different functional groups. Orthogonal protection strategies allow for the removal of one protecting group under specific conditions without affecting others. biosynth.comiris-biotech.de For this compound, the tert-butyl ester is acid-labile. Therefore, an ideal protecting group for the amine would be one that is stable to acid but can be removed under different conditions, such as by base or hydrogenolysis.

Common Orthogonal Protecting Groups for the Amine:

Protecting GroupAbbreviationCleavage ConditionsOrthogonality with tert-Butyl Ester
FluorenylmethyloxycarbonylFmocBase (e.g., Piperidine (B6355638) in DMF) iris-biotech.deYes. The Fmoc group is removed by base, while the t-Bu ester is stable. biosynth.comiris-biotech.de
BenzyloxycarbonylCbz or ZCatalytic Hydrogenolysis (H₂, Pd/C) masterorganicchemistry.comYes. The Cbz group is removed by hydrogenation, which does not affect the t-Bu ester.
tert-ButoxycarbonylBocAcid (e.g., TFA, HCl) wikipedia.orgfishersci.co.ukNo. Both the Boc group and the t-Bu ester are cleaved by strong acid. researchgate.net

The most common orthogonal strategy for amino acids with tert-butyl esters is the use of the Fmoc group . iris-biotech.deresearchgate.net The Fmoc group is stable under the acidic conditions that might be used in subsequent steps but is readily cleaved by treatment with a mild base like piperidine. iris-biotech.de This Fmoc/t-Bu strategy is a cornerstone of modern solid-phase peptide synthesis (SPPS). biosynth.com

Conversely, the tert-Butoxycarbonyl (Boc) group is not orthogonal to a tert-butyl ester as both are susceptible to cleavage by strong acids like trifluoroacetic acid (TFA). wikipedia.orgresearchgate.net However, some methods have been developed for the selective deprotection of an N-Boc group in the presence of a tert-butyl ester by using specific reagents like sulfuric acid or methanesulfonic acid in tert-butyl acetate (B1210297), or by using ZnBr₂. researchgate.netresearchgate.net

Reactivity of the Ester Group

The tert-butyl ester serves as a protecting group for the carboxylic acid functionality. Its steric bulk prevents it from being easily hydrolyzed by base, but it is highly sensitive to acidic conditions.

Cleavage and Deprotection Mechanisms of the tert-Butyl Ester

The deprotection of the tert-butyl ester to reveal the free carboxylic acid is a critical step in many synthetic sequences. This transformation is almost exclusively achieved under acidic conditions. The mechanism involves the protonation of the ester's carbonyl oxygen, followed by the departure of the stable tert-butyl cation, which then typically loses a proton to form isobutylene (B52900) gas.

Common Reagents and Conditions for tert-Butyl Ester Cleavage:

ReagentConditionsNotes
Trifluoroacetic Acid (TFA)Neat TFA or in a solvent like Dichloromethane (DCM) wikipedia.orgrsc.orgThis is the most common method, especially in peptide synthesis for final deprotection.
Hydrochloric Acid (HCl)In an organic solvent like dioxane or methanol (B129727) wikipedia.orgA strong acid that effectively cleaves the ester.
Silica (B1680970) GelRefluxing toluene (B28343) lookchem.comA milder, heterogeneous method that can be useful for sensitive substrates. lookchem.comresearchgate.net
Zinc Bromide (ZnBr₂)In Dichloromethane (DCM) researchgate.netA Lewis acid approach that can offer different selectivity compared to protic acids. researchgate.net
Fluorinated AlcoholsTFE or HFIP at elevated temperatures researchgate.netThermolytic cleavage under mildly acidic conditions. researchgate.net
Magic Blue/TriethylsilaneDichloromethane (DCM) at room temperature nih.govA catalytic radical cation method for mild deprotection. The rate of deprotection is generally faster for esters than for carbamates or ethers. nih.gov

The choice of deprotection agent depends on the other functional groups present in the molecule. For example, using silica gel in refluxing toluene can selectively cleave a tert-butyl ester in the presence of a tert-butyl ether. lookchem.comresearchgate.net Similarly, aqueous phosphoric acid has been reported as a mild reagent for deprotecting tert-butyl esters while leaving groups like Cbz and TBDMS intact. organic-chemistry.org

Transesterification and Other Ester Transformations

While acidic cleavage is the most common reaction, the tert-butyl ester can undergo other transformations.

Transesterification: This process involves converting the tert-butyl ester into a different ester, such as a methyl or ethyl ester. This is generally difficult to achieve directly due to the steric hindrance of the tert-butyl group. However, it can be accomplished under specific conditions. For example, lipase-catalyzed transesterification has been used for converting oils into biodiesel in the presence of tert-butanol. nih.gov In a more classical chemical approach, the tert-butyl ester would typically be cleaved to the carboxylic acid first, which is then re-esterified to the desired form.

Conversion to Other Functional Groups: The tert-butyl ester can be converted into other functionalities, often via an acid chloride intermediate.

Formation of Acid Chlorides: Treatment of a tert-butyl ester with thionyl chloride (SOCl₂) or PCl₃ can selectively generate the corresponding acid chloride, leaving other ester types like methyl or benzyl (B1604629) esters unaffected. organic-chemistry.orgbohrium.com

Formation of Amides and Other Esters: Once the acid chloride is formed in situ, it can be readily reacted with various amines or alcohols to yield a diverse range of amides and esters under mild conditions. organic-chemistry.orgbohrium.com This two-step, one-pot procedure provides a versatile method for transforming the tert-butyl ester without isolating the intermediate carboxylic acid.

Modifications Involving the Alpha-Carbon and Cyclopropyl (B3062369) Moiety

The alpha-carbon of this compound is a stereocenter and a site for potential modification, although such reactions are less common than those at the amine or ester. The adjacent cyclopropyl group is generally stable under many reaction conditions but can influence the reactivity of the alpha-position.

Reactions at the alpha-carbon of amino acids typically require prior modification of the amino group. For instance, the formation of a Schiff base (imine) by reacting the primary amine with an aldehyde (e.g., benzaldehyde) renders the alpha-proton acidic. researchgate.net This allows for deprotonation with a strong base, generating a stabilized carbanion that can be alkylated with various electrophiles. Subsequent hydrolysis of the imine regenerates the amino group, yielding an α-substituted amino acid derivative. researchgate.net

The cyclopropyl ring itself is a robust saturated carbocycle. It is resistant to many standard reagents used in peptide synthesis, including strong acids (like TFA) and bases (like piperidine). It is also stable to common oxidizing and reducing agents. Reactions that involve opening the strained three-membered ring typically require harsh conditions, such as catalytic hydrogenation at high pressure and temperature or reaction with strong electrophiles, which are generally not compatible with the other functional groups in the molecule. Therefore, in the context of this amino acid derivative, the cyclopropyl moiety is primarily a spectator group that imparts specific steric and conformational properties to the molecule.

Applications As a Chiral Building Block in Advanced Organic Synthesis

Utilization in Peptide and Peptidomimetic Construction

The incorporation of unnatural amino acids is a key strategy for developing peptides and peptidomimetics with enhanced stability, specific conformations, and novel biological activities. tert-Butyl 2-amino-3-cyclopropylpropanoate is particularly useful in this context due to the properties conferred by its constituent groups.

In the widely used Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) solid-phase peptide synthesis (SPPS) strategy, this compound serves as an important component. du.ac.iniris-biotech.de The N-terminus of the amino acid is typically protected with the base-labile Fmoc group, which is removed with a mild base like piperidine (B6355638) before each coupling step. libretexts.orgchempep.com The tert-butyl (tBu) ester protects the C-terminal carboxylic acid, preventing it from participating in unwanted side reactions during chain elongation. iris-biotech.de

This tBu protecting group is stable to the basic conditions used for Fmoc removal but is readily cleaved under strongly acidic conditions, such as with trifluoroacetic acid (TFA). iris-biotech.decreative-peptides.compeptide.com This cleavage is typically performed in the final step of the synthesis, concurrently with the removal of other acid-labile side-chain protecting groups and cleavage of the completed peptide from the solid support resin. peptide.compeptide.com This orthogonal protection scheme allows for the precise and sequential assembly of the peptide chain. peptide.com

While SPPS is dominant for many applications, solution-phase peptide synthesis remains crucial, especially for large-scale production and the synthesis of certain complex peptides. In solution-phase oligomerization, this compound plays a similar role as a protected monomer. nih.govnih.govamericanpeptidesociety.org The tert-butyl ester ensures the C-terminus remains unreactive while the N-terminal amino group (typically protected with a group like Boc or Fmoc) is deprotected for coupling with an activated carboxyl group of another amino acid. nih.govnih.gov The choice of coupling reagents, such as carbodiimides (DCC, DIC) often in combination with additives like HOBt, is critical for efficient peptide bond formation and minimizing racemization. americanpeptidesociety.org The resulting protected peptide segments can be purified after each step and then combined to form the final oligomer.

A primary reason for incorporating cyclopropyl (B3062369) amino acids into peptide backbones is to introduce conformational constraints. The rigid, three-membered ring of the cyclopropyl group significantly restricts the rotational freedom of the amino acid side chain compared to its linear aliphatic counterparts. nih.govchemimpex.com This rigidity helps to pre-organize the peptide into specific secondary structures, such as β-turns and β-sheets, which can be crucial for biological activity. nih.govnih.gov

The defined stereochemistry of chiral cyclopropyl amino acids can be used to induce and stabilize specific folded conformations in peptides. eurekaselect.comresearchgate.net This conformational control is highly desirable for mimicking the bioactive conformation of natural peptides, enhancing binding affinity to biological targets, and improving resistance to enzymatic degradation. nih.gov The defined structure of these constrained peptides makes them excellent candidates for use as therapeutic agents and biochemical tools. rsc.org

Precursor for Complex Molecular Scaffolds

Beyond linear and cyclic peptides, the unique reactivity and stereochemistry of this compound make it a valuable starting material for synthesizing more complex molecular frameworks.

The cyclopropyl group is not merely a passive structural element; it can participate in various chemical transformations. As a strained ring system, it can be a precursor for creating larger, more complex ring structures. For example, methodologies have been developed for the stereoselective synthesis of cyclopropyl peptidomimetics that can serve as key intermediates for natural products and their analogs. researchgate.net The existing stereocenter on the amino acid backbone can direct the stereochemical outcome of subsequent reactions, allowing for the stereocontrolled incorporation of the cyclopropyl-containing fragment into novel heterocyclic or carbocyclic systems. This makes the compound a valuable chiral pool starting material.

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry for optimizing the biological activity of a lead compound. nih.govic.ac.uk this compound is an ideal scaffold for generating compound libraries for SAR studies. mdpi.com The two primary functional groups offer orthogonal handles for derivatization:

N-terminus: The free amino group (after deprotection) can be readily acylated or alkylated with a wide variety of substituents to probe the impact of this position on activity. nih.gov

C-terminus: The tert-butyl ester can be hydrolyzed to the corresponding carboxylic acid. This acid can then be coupled to a diverse range of amines, alcohols, or other nucleophiles, creating a library of amides, esters, and other derivatives. thieme-connect.com

This systematic modification allows medicinal chemists to explore the chemical space around the initial scaffold, identifying key structural features required for potency, selectivity, and desirable pharmacokinetic properties. mdpi.com The unique cyclopropyl moiety provides a rigid core, ensuring that the pharmacological effects of the modifications can be more directly attributed to the new functional groups rather than to broad conformational changes. chemimpex.com

Interactive Data Tables

Compound Properties: this compound

This table summarizes key computed physical and chemical properties of the title compound. nih.gov

PropertyValue
Molecular Formula C₁₀H₁₉NO₂
Molecular Weight 185.26 g/mol
IUPAC Name This compound
SMILES CC(C)(C)OC(=O)C(CC1CC1)N
InChIKey RCKUJSHNLSHNJR-UHFFFAOYSA-N
pKa (Predicted) 7.76 ± 0.33
Density (Predicted) 1.023 ± 0.06 g/cm³
Boiling Point (Predicted) 233.5 ± 13.0 °C

Derivatization Points for Structure-Activity Relationship (SAR) Studies

This table illustrates the key reactive sites on this compound used for creating diverse compound libraries.

PositionInitial Functional GroupPotential ModificationsPurpose in SAR
N-Terminus Primary Amine (-NH₂)Acylation, Sulfonylation, Alkylation, Reductive AminationExplore interactions at the N-terminal pocket of a target; modify polarity and hydrogen bonding capacity.
C-Terminus tert-Butyl Ester (-COOtBu)Hydrolysis to Carboxylic Acid, followed by Amide or Ester formationModulate interactions at the C-terminal binding site; alter solubility, cell permeability, and metabolic stability.

Development of Modified Amino Acid Derivatives

The strategic incorporation of non-proteinogenic amino acids into peptide structures is a cornerstone of modern medicinal chemistry, offering a powerful tool to enhance biological activity, improve metabolic stability, and constrain peptide conformation. This compound serves as a valuable chiral building block in this context, providing a unique combination of a cyclopropyl moiety and a readily deployable protected amino acid scaffold. The primary amino group and the tert-butyl ester functionality allow for sequential and orthogonal chemical modifications, enabling its elaboration into more complex and sterically demanding amino acid derivatives.

Research in this area focuses on leveraging the inherent structural features of this compound to synthesize novel amino acids that can be subsequently integrated into peptidomimetics and other advanced organic molecules. The development of these modified derivatives often involves standard peptide coupling methodologies where the free amino group of the cyclopropyl-containing scaffold acts as a nucleophile.

A common synthetic route involves the N-acylation of this compound with another N-protected amino acid. This reaction, typically facilitated by a coupling reagent, results in the formation of a dipeptide. The choice of coupling reagent and reaction conditions is critical to ensure high yields and prevent epimerization at the chiral centers. The tert-butyl ester group remains intact during this process, providing protection for the C-terminus, which can be removed in a later step under acidic conditions if required for further peptide chain elongation. libretexts.orgbachem.com

The resulting dipeptides, which incorporate the unique cyclopropylalanine tert-butyl ester moiety, are themselves modified amino acid derivatives. The cyclopropyl group introduces conformational rigidity, which can be advantageous in the design of peptides with specific secondary structures.

Detailed studies into these coupling reactions provide insight into the reactivity of sterically hindered amino acids. The reaction conditions, including the choice of solvent, base, and coupling agent, are optimized to accommodate the specific steric and electronic properties of the substrates.

Reactant 1Reactant 2Coupling ReagentProductKey Observation
This compoundN-Boc-AlanineHBTU/DIPEABoc-Ala-Cpa-OtBuStandard peptide coupling yields the dipeptide.
This compoundN-Fmoc-GlycineT3P®Fmoc-Gly-Cpa-OtBuEfficient coupling with water-soluble byproducts. nih.gov

Note: The data in this table is representative of common peptide coupling reactions and is based on established principles of organic synthesis. HBTU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium), DIPEA (N,N-Diisopropylethylamine), T3P® (Propylphosphonic Anhydride), Boc (tert-Butoxycarbonyl), Fmoc (Fluorenylmethyloxycarbonyl), Cpa (Cyclopropylalanine), OtBu (tert-Butyl ester).

The synthesis of these modified amino acid derivatives from this compound underscores its utility as a versatile starting material. The ability to introduce the conformationally constrained cyclopropyl moiety into peptide backbones via this building block is of significant interest in the development of novel therapeutics and biochemical probes.

Computational and Theoretical Studies of Tert Butyl 2 Amino 3 Cyclopropylpropanoate

Molecular Modeling and Conformational Analysis

Molecular modeling and conformational analysis are essential for understanding the three-dimensional structure of tert-butyl 2-amino-3-cyclopropylpropanoate and how its shape influences its interactions. The presence of a cyclopropane (B1198618) ring introduces significant conformational restrictions. nih.gov Unlike more flexible alkyl chains, the rigid three-membered ring limits the rotation around adjacent single bonds, a phenomenon known as cyclopropylic strain. researchgate.net This rigidity is a key feature in the design of peptidomimetics, as it can lock the peptide backbone into specific secondary structures and enhance metabolic stability. nih.gov

The conformational landscape is critical for the molecule's function, particularly when it is incorporated into larger peptides. nih.gov The fixed orientation of the cyclopropyl (B3062369) group can precisely control the direction of side chains, a unique feature not easily achieved with other amino acid analogs. nih.gov

Table 1: Computed Molecular Properties of this compound

Property Value
Molecular Formula C₁₀H₁₉NO₂
Molecular Weight 185.26 g/mol
Polar Surface Area 52.3 Ų
Rotatable Bond Count 5
Hydrogen Bond Donor Count 1

This data is computationally generated. nih.gov

Quantum Chemical Calculations for Electronic Structure and Reactivity Insights

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a detailed picture of the electronic structure of this compound. nih.govrsc.org These methods are used to calculate fundamental properties that govern the molecule's stability and reactivity. researchgate.net

Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity; a smaller gap generally implies higher reactivity. researchgate.net

Furthermore, conceptual DFT provides a framework to quantify reactivity through global descriptors such as chemical potential, global hardness, and electrophilicity index. nih.govresearchgate.net These descriptors help in predicting how the molecule will interact with other chemical species. For instance, the molecular electrostatic potential (MEP) surface can be calculated to identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. rsc.org In this compound, the nitrogen atom of the amino group and the oxygen atoms of the ester group are expected to be electron-rich sites, while the carbonyl carbon is an electron-poor site, making them potential centers for reactivity.

Table 2: Computed Chemical Descriptors for this compound

Descriptor Value
IUPAC Name This compound
InChI InChI=1S/C10H19NO2/c1-10(2,3)13-9(12)8(11)6-7-4-5-7/h7-8H,4-6,11H2,1-3H3
InChIKey RCKUJSHNLSHNJR-UHFFFAOYSA-N
Monoisotopic Mass 185.141578849 Da

This data is computationally generated. nih.gov

In Silico Approaches to Reaction Pathway Elucidation

Computational methods are invaluable for elucidating the mechanisms of chemical reactions, including the synthesis of this compound. mdpi.comnih.gov By modeling the potential energy surface of a reaction, chemists can identify the most energetically favorable pathway from reactants to products. This involves calculating the structures and energies of reactants, products, intermediates, and, most importantly, transition states.

A common synthetic route to cyclopropane-containing amino acids involves the cyclodialkylation of a malonic acid derivative with 1,2-dibromoethane. researchgate.net An in silico study of this pathway for the synthesis of the target molecule would involve modeling the key steps, such as the initial nucleophilic attack and the subsequent intramolecular cyclization. DFT calculations can determine the activation energies for each step, providing insights into the reaction kinetics and helping to optimize reaction conditions.

Another potential synthetic approach is the aza-Michael reaction, which has been used for the synthesis of cyclopropane β-amino acid derivatives. nih.gov Computational modeling could be employed to investigate the stereoselectivity of such a reaction for producing this compound, predicting which diastereomer would be favored. By comparing the energies of the transition states leading to different stereoisomers, researchers can understand the factors controlling the stereochemical outcome. These in silico studies guide the design of more efficient and selective synthetic routes, reducing the need for extensive experimental screening. mdpi.comnih.gov

Table 3: List of Mentioned Chemical Compounds

Compound Name
This compound
Cyclopropyl methyl ketone
1,2-dibromoethane
tert-butyl 2-amino-3-phenylpropanoate
tert-butyl 2-amino-3-cyclopentylpropanoate
tert-butyl (2S)-2-amino-3-cyclohexylpropanoate hydrochloride

Analytical Techniques for the Characterization of Tert Butyl 2 Amino 3 Cyclopropylpropanoate and Its Synthetic Derivatives

Spectroscopic Methods for Structural Elucidation (e.g., Nuclear Magnetic Resonance, Mass Spectrometry)

Spectroscopic methods are indispensable for the primary structural confirmation of tert-Butyl 2-amino-3-cyclopropylpropanoate and its synthetic analogues. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provide detailed information about the molecular framework and mass, respectively.

Nuclear Magnetic Resonance (NMR) Spectroscopy is used to map the carbon-hydrogen framework of the molecule.

¹H-NMR: Proton NMR provides information on the number of different types of protons and their neighboring environments. For this compound, the spectrum exhibits a characteristic and intense singlet signal around 1.4-1.5 ppm corresponding to the nine equivalent protons of the tert-butyl group. nih.gov This signal is often sharp due to the rapid rotation of the methyl groups. nih.gov The protons of the cyclopropyl (B3062369) ring appear as a complex series of multiplets in the upfield region (typically 0.1-0.8 ppm), while the methine proton (α-carbon) and the methylene (B1212753) protons adjacent to the cyclopropyl group resonate in the midfield region.

¹³C-NMR: Carbon NMR is used to identify all unique carbon atoms in the molecule. The spectrum for this compound would show distinct signals for the quaternary and methyl carbons of the tert-butyl ester group, the carbons of the cyclopropyl ring, and the carbons of the propanoate backbone.

2D NMR Techniques: Techniques such as Heteronuclear Single Quantum Coherence (HSQC) can be employed to correlate proton signals with their directly attached carbon atoms, confirming assignments made in 1D spectra. mdpi.com

Mass Spectrometry (MS) is used to determine the molecular weight and can provide structural information through fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS): This technique provides a highly accurate mass measurement, allowing for the determination of the elemental formula of the compound. mdpi.com For this compound (C₁₀H₁₉NO₂), the expected exact mass is approximately 185.1416 g/mol . nih.gov

Fragmentation Analysis: Under electron ionization (EI) or other ionization techniques, the molecule fragments in a predictable manner. A common fragmentation pathway involves the loss of the tert-butyl group (57 Da) or isobutene, leading to a prominent ion peak that can be used for structural confirmation.

Table 1: Summary of Spectroscopic Data for this compound Characterization

Technique Purpose Key Observations / Expected Data
¹H-NMR Structural confirmation and proton environment analysis- Singlet at ~1.4-1.5 ppm (9H, tert-butyl) - Multiplets at ~0.1-0.8 ppm (5H, cyclopropyl ring) - Signals for CH and CH₂ of the amino acid backbone
¹³C-NMR Carbon skeleton confirmation- Signals for carbonyl carbon (~170-175 ppm), quaternary and methyl carbons of the tert-butyl group, and carbons of the cyclopropyl and propanoate backbone
HRMS Elemental formula determination- Molecular ion peak [M+H]⁺ corresponding to the exact mass of C₁₀H₁₉NO₂ (m/z ~186.1494)

Chromatographic Purity and Composition Analysis (e.g., High-Performance Liquid Chromatography, Gas Chromatography)

Chromatographic methods are the gold standard for assessing the purity of this compound and quantifying its presence in mixtures.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for purity determination. mdpi.com

Reversed-Phase HPLC: This is the most common mode for analyzing moderately polar compounds like amino acid esters. A C18 or C8 stationary phase is typically used with a mobile phase consisting of a mixture of water (often with an acid modifier like trifluoroacetic acid or formic acid) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). The compound is detected using a UV detector, typically at a low wavelength (200-220 nm) where the ester carbonyl group absorbs. The purity is determined by the relative area of the main peak compared to any impurity peaks.

Gas Chromatography (GC) can also be used, but typically requires derivatization of the polar amino acid ester to increase its volatility and thermal stability. sigmaaldrich.commdpi.com

Derivatization: The primary amine group is reactive and can lead to poor peak shape and column interactions. Derivatization with reagents like N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) converts the amine to a less polar and more stable tert-butyldimethylsilyl (TBDMS) derivative. sigmaaldrich.com This allows for high-resolution separation on common non-polar capillary columns (e.g., 5% phenyl-methylpolysiloxane).

Detection: A Flame Ionization Detector (FID) provides a response proportional to the mass of carbon, making it suitable for quantification. GC coupled with Mass Spectrometry (GC-MS) allows for the simultaneous separation and identification of impurities. sigmaaldrich.com

Table 2: Typical Chromatographic Conditions for Purity Analysis

Technique Stationary Phase Typical Mobile Phase / Carrier Gas Derivatization Detector
HPLC Reversed-Phase (e.g., C18, 5 µm)Acetonitrile/Water gradient with 0.1% TFANot requiredUV (210-220 nm)
GC 5% Phenyl-methylpolysiloxaneHeliumRequired (e.g., Silylation with MTBSTFA)FID or MS

Determination of Enantiomeric Purity (e.g., Chiral Chromatography, Polarimetry)

Since the α-carbon of this compound is a stereocenter, the compound can exist as a pair of enantiomers (R and S). Determining the enantiomeric purity or enantiomeric excess (ee) is critical, particularly in pharmaceutical applications.

Chiral Chromatography is the most powerful and accurate method for separating and quantifying enantiomers.

Chiral High-Performance Liquid Chromatography (HPLC): This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. For amino acid derivatives, macrocyclic glycopeptide-based CSPs are particularly effective. sigmaaldrich.com Columns based on teicoplanin (e.g., Astec CHIROBIOTIC T) have been shown to successfully resolve enantiomers of various protected amino acids. sigmaaldrich.comgoogle.com The separation is typically achieved using a polar organic mode, with mobile phases consisting of methanol or ethanol, sometimes with small amounts of water or acid/base additives to optimize resolution. google.com

Chiral Gas Chromatography (GC): Chiral GC can also be used, often after derivatization of the amino acid ester. Chiral stationary phases, such as those based on cyclodextrin (B1172386) derivatives or chiral polysiloxanes like Chirasil-Val, can provide excellent separation of enantiomers. uni-muenchen.de

Polarimetry is a classical technique that measures the rotation of plane-polarized light as it passes through a solution of a chiral compound. While it does not separate the enantiomers, it provides a measure of the bulk enantiomeric composition.

Principle: Each enantiomer rotates light to an equal but opposite degree. A pure enantiomer will have a specific rotation value [α], while a racemic mixture (50:50 of each enantiomer) will show no optical rotation.

Application: The measured optical rotation of a sample can be compared to the specific rotation of the pure enantiomer to calculate the enantiomeric excess. However, this method is less sensitive and accurate than chiral chromatography and requires a known reference value for the pure enantiomer. It is often used as a complementary or screening tool.

Table 3: Methods for Enantiomeric Purity Determination

Technique Principle Stationary Phase / Method Key Advantages
Chiral HPLC Differential interaction with a Chiral Stationary Phase (CSP)Teicoplanin-based CSP (e.g., ChiroBiotic T)High accuracy, separates and quantifies both enantiomers, applicable to complex mixtures. google.com
Chiral GC Differential interaction with a Chiral Stationary Phase (CSP)Cyclodextrin or Chirasil-Val based CSPHigh resolution, suitable for volatile (derivatized) compounds. uni-muenchen.de
Polarimetry Measurement of optical rotation of plane-polarized lightBased on the chiroptical properties of the molecule in solutionRapid, non-destructive, provides a bulk measure of enantiomeric excess.

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